The compound "DMT-dA(tac) Phosphoramidite" is a derivative of the hallucinogenic compound N,N-Dimethyltryptamine (DMT) and is used in various scientific applications. DMT itself is known to be an endogenous agonist for the sigma-1 receptor, which is implicated in a range of physiological and pathological processes2. The phosphoramidite derivatives of nucleosides, such as those derived from DMT, are crucial in the synthesis of oligonucleotides, which have broad applications in research and therapeutics1.
In biomedical research, DMT-dA(tac) Phosphoramidite derivatives are used for the synthesis of oligonucleotides. These synthetic oligonucleotides are essential tools for studying gene function, regulation, and for developing therapeutic strategies. For instance, they can be used to create antisense oligonucleotides that bind to mRNA and prevent protein translation, or to synthesize siRNA for gene silencing applications1.
In the field of therapeutics, DMT derivatives have been explored for their potential in treating various diseases. For example, DMT1 inhibitors have been studied for their role in iron homeostasis and their potential to treat conditions like anemia, hemochromatosis, and neurodegenerative diseases3. Additionally, the modulation of epigenetic pathways using DMT derivatives, such as DNA methyltransferase inhibitors, has been investigated for the treatment of acute myeloid leukemia and other cancers4.
DMT and its derivatives have a significant impact on neuropharmacology due to their interaction with sigma-1 receptors and opioid receptors. These interactions can lead to altered pain perception and could potentially be harnessed for developing new analgesics. The dual affinity of certain DMT derivatives for delta- and mu-opioid receptors suggests their potential for creating highly potent painkillers with fewer side effects5.
The discovery of non-competitive inhibitors of the divalent metal transporter DMT1 highlights the role of DMT derivatives in drug discovery. These inhibitors can serve as lead compounds for developing new drugs that modulate metal ion transport, which is crucial for cellular function and implicated in various diseases3.
DMT acts as a hallucinogen by binding to sigma-1 receptors, which are widely distributed in the central nervous system and periphery2. This binding inhibits voltage-gated sodium ion channels, affecting both physiological and behavioral responses. In the context of DMT-dA(tac) Phosphoramidite, the mechanism of action would likely involve the incorporation into oligonucleotides, which can then be used to modulate gene expression or as part of therapeutic strategies1. Additionally, DMT derivatives have been shown to interact with opioid receptors, altering their selectivity and activity, which could have implications for pain management and other medical applications5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: